亚油酰辅酶 A

描述

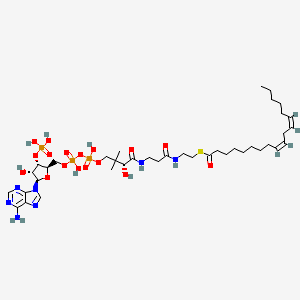

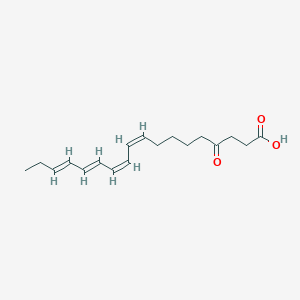

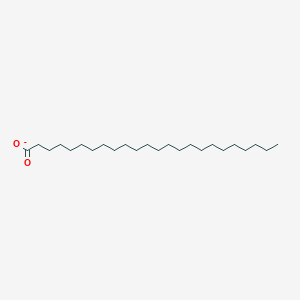

Linoleoyl-CoA is an octadecadienoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of linoleic acid. It has a role as a mouse metabolite. It is a linoleoyl bioconjugate and an octadecadienoyl-CoA. It derives from a coenzyme A. It is a conjugate acid of a linoleoyl-CoA(4-).

科学研究应用

1. 在亚油酸生物合成中的作用

亚油酰辅酶 A 在亚油酸的生物合成中起着至关重要的作用。研究表明,来自油酰辅酶 A 的油酰部分被酰基转移酶酰化到溶血磷脂酰胆碱上,生成油酰甘油磷酸胆碱。然后,该油酰甘油磷酸胆碱通过不饱和过程直接转化为亚油酰部分。该途径已在豌豆等植物发育叶片的微粒体制剂中得到研究,表明在植物脂质代谢中起着关键作用 (Murphy、Mukherjee 和 Woodrow,1984)。

2. 酶学表征和活性

This compound 去饱和酶是一种将油酸转化为亚油酸的酶,已从大鼠肝微粒体中纯化和表征。该酶对于将this compound 转化为其他重要脂肪酸至关重要,证明了其在动物脂肪酸代谢中的重要性 (Okayasu、Nagao、Ishibashi 和 Imai,1981)。

3. 底物选择性和利用

研究还集中在溶血磷脂酸酰基转移酶 (LPA-AT) 等酶对包括植物和微生物在内的各种物种中this compound 的底物选择性。这些研究有助于我们理解源自this compound 的亚油酸如何被纳入不同的脂质结构中,这对于植物油和膜脂质合成至关重要 (Brown、Slabas 和 Denton,2002)。

4. 细胞内定位和功能

已经研究了this compound 去饱和酶的细胞内定位,发现它存在于大鼠肝微粒体中内质网的胞质表面。这一见解对于理解涉及this compound 的细胞机制及其在脂质生物合成和代谢中的作用至关重要 (Fujiwara、Ishibashi 和 Imai,1984)。

5. 参与脂肪酸延伸

This compound 也参与脂肪酸延伸过程,如在美洲蟑螂的研究中所观察到的。这些研究证明了this compound 伸长为长链脂肪酸,突出了其在烃类化合物和其他复杂脂质生物合成中的作用 (Vaz、Jurenka、Blomquist 和 Reitz,1988)。

作用机制

Target of Action

Linoleoyl-CoA primarily targets a unique class of oxygenases called front-end desaturases . These enzymes introduce double bonds between the pre-existing double bond and the carboxyl end of polyunsaturated fatty acids . They play a crucial role in the biosynthesis of very long chain polyunsaturated fatty acids, which are essential components of cell membranes and precursors for a group of hormone-like bioactive compounds involved in regulating various physiological activities in animals and humans .

Mode of Action

Linoleoyl-CoA interacts with its target, the front-end desaturase, through a chemical reaction . The enzyme mainly catalyzes the conversion of linoleoyl-CoA, an electron acceptor AH2, and O2 into gamma-linolenoyl-CoA, the reduction product A, and H2O . This process involves the removal of two hydrogens from a hydrocarbon chain, especially from a fatty acyl chain, catalyzing the formation of a double bond in the substrate .

Biochemical Pathways

The action of Linoleoyl-CoA is part of the biosynthesis of very long chain polyunsaturated fatty acids . This process involves an alternating process of fatty acid desaturation and elongation . The desaturation is catalyzed by front-end desaturases, which introduce double bonds between the pre-existing double bond and the carboxyl end of polyunsaturated fatty acids .

Result of Action

The result of Linoleoyl-CoA’s action is the production of gamma-linolenoyl-CoA, the reduction product A, and H2O . This contributes to the biosynthesis of very long chain polyunsaturated fatty acids, which are essential components of cell membranes and precursors for a group of hormone-like bioactive compounds .

Action Environment

The action of Linoleoyl-CoA is influenced by various environmental factors. For instance, the activity of front-end desaturases, the primary targets of Linoleoyl-CoA, can be altered by increases in exogenous polyunsaturated fatty acid (PUFA) concentrations . .

安全和危害

When handling linoleoyl-CoA, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

生化分析

Biochemical Properties

Linoleoyl-CoA is involved in several biochemical reactions, primarily in the desaturation and elongation of fatty acids. It interacts with enzymes such as linoleoyl-CoA desaturase, which introduces double bonds into the fatty acid chain, converting linoleoyl-CoA into gamma-linolenoyl-CoA . This interaction is crucial for the biosynthesis of polyunsaturated fatty acids, which are essential components of cell membranes and precursors for bioactive molecules.

Cellular Effects

Linoleoyl-CoA influences various cellular processes, including cell signaling, gene expression, and metabolism. It is involved in the regulation of lipid metabolism by acting as a substrate for the synthesis of complex lipids. Additionally, linoleoyl-CoA can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular responses and functions .

Molecular Mechanism

At the molecular level, linoleoyl-CoA exerts its effects through binding interactions with enzymes and other biomolecules. For instance, it binds to linoleoyl-CoA desaturase, facilitating the introduction of double bonds into the fatty acid chain. This binding interaction is essential for the enzymatic activity and subsequent production of polyunsaturated fatty acids. Linoleoyl-CoA also influences gene expression by acting as a ligand for nuclear receptors, which regulate the transcription of genes involved in lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of linoleoyl-CoA can vary over time. The stability and degradation of linoleoyl-CoA are influenced by factors such as temperature, pH, and the presence of other biomolecules. Long-term studies have shown that linoleoyl-CoA can have sustained effects on cellular function, including alterations in lipid metabolism and gene expression. These temporal effects are crucial for understanding the role of linoleoyl-CoA in physiological and pathological conditions .

Dosage Effects in Animal Models

The effects of linoleoyl-CoA can vary with different dosages in animal models. Low doses of linoleoyl-CoA have been shown to enhance lipid metabolism and improve cellular function. High doses can lead to toxic effects, including oxidative stress and inflammation. These dosage-dependent effects are important for determining the therapeutic potential and safety of linoleoyl-CoA in clinical applications .

Metabolic Pathways

Linoleoyl-CoA is involved in several metabolic pathways, including the biosynthesis of polyunsaturated fatty acids and the regulation of lipid metabolism. It interacts with enzymes such as linoleoyl-CoA desaturase and elongase, which catalyze the desaturation and elongation of fatty acids. These interactions are crucial for maintaining the balance of lipid species in cells and tissues .

Transport and Distribution

Within cells, linoleoyl-CoA is transported and distributed by specific transporters and binding proteins. These molecules facilitate the movement of linoleoyl-CoA to different cellular compartments, where it can participate in various biochemical reactions. The distribution of linoleoyl-CoA is essential for its function in lipid metabolism and cellular signaling .

Subcellular Localization

Linoleoyl-CoA is localized in specific subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications, which ensure that linoleoyl-CoA reaches the appropriate cellular sites for its activity. The subcellular localization of linoleoyl-CoA is crucial for its role in lipid metabolism and cellular function .

属性

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b9-8-,12-11-/t28-,32-,33-,34+,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECLLIMZHNYFCK-RRNJGNTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420558 | |

| Record name | linoleoyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1030.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Linoleoyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6709-57-5 | |

| Record name | Linoleoyl-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6709-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | linoleoyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linoleoyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-tert-butylphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B1234201.png)

![2-[[2-(3,4-Dimethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-1-(4-ethyl-1-piperazinyl)ethanone](/img/structure/B1234203.png)

![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B1234220.png)

![(3E)-3-[(E)-(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1234221.png)